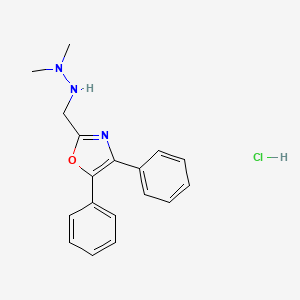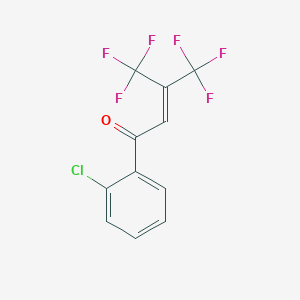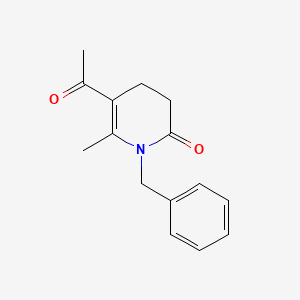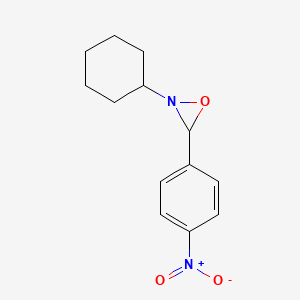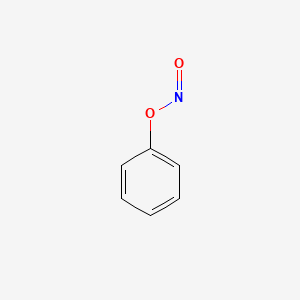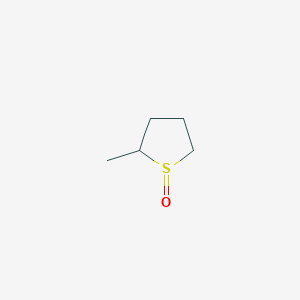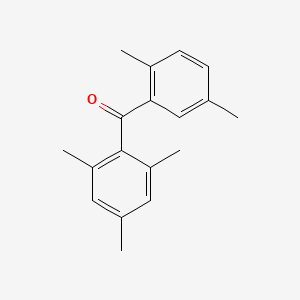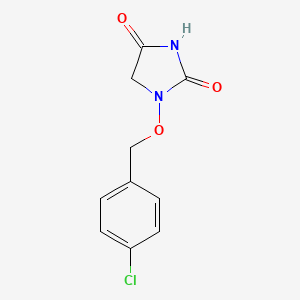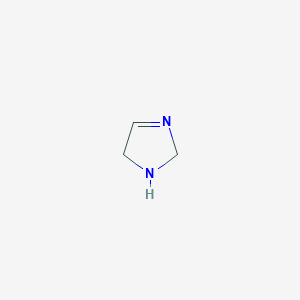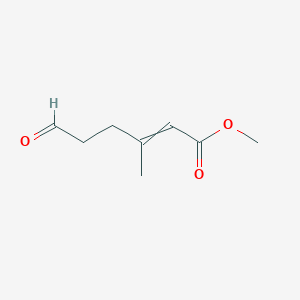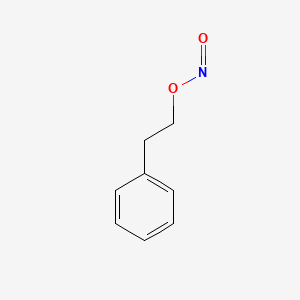
Phenethyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl nitrite is an organic compound belonging to the class of nitrite esters It is characterized by the presence of a nitrite group (-ONO) attached to a phenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenethyl nitrite can be synthesized through the reaction of phenethyl alcohol with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with a mineral acid (such as hydrochloric acid) to produce nitrous acid.
Esterification: Phenethyl alcohol is then reacted with the freshly prepared nitrous acid under controlled conditions to form this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, involving the esterification of phenethyl alcohol with nitrous acid, with considerations for scalability, safety, and efficiency.
Chemical Reactions Analysis
Types of Reactions: Phenethyl nitrite undergoes several types of chemical reactions, including:
Aminolysis: Reaction with amines to form corresponding amides.
Hydrolysis: Reaction with water to produce phenethyl alcohol and nitrous acid.
Oxidation: Reaction with oxidizing agents to form nitro compounds.
Common Reagents and Conditions:
Aminolysis: Typically carried out in a solvent such as dioxane-water mixture, with amines like methylamine or morpholine.
Hydrolysis: Conducted in aqueous conditions, often under acidic or basic catalysis.
Oxidation: Utilizes oxidizing agents such as potassium permanganate or nitric acid.
Major Products:
Aminolysis: Produces phenethyl amides.
Hydrolysis: Yields phenethyl alcohol and nitrous acid.
Oxidation: Forms nitro compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of phenethyl nitrite involves its ability to donate nitrite ions, which can participate in various chemical reactions. The nitrite group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Phenethyl nitrite can be compared with other nitrite esters and related compounds:
Phenethyl Nitrate: Similar structure but with a nitrate group (-ONO2) instead of a nitrite group.
Tolyl Nitrite: Contains a tolyl group instead of a phenethyl group.
P-Xylyl Nitrite: Features a p-xylyl group in place of the phenethyl group.
Uniqueness: this compound is unique due to its specific reactivity and the types of products it forms. Its ability to undergo aminolysis and oxidation reactions makes it a valuable reagent in organic synthesis.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it an important reagent in organic synthesis, with potential uses in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.
Properties
CAS No. |
24330-46-9 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-phenylethyl nitrite |
InChI |
InChI=1S/C8H9NO2/c10-9-11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
UYFFAINCSURFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



